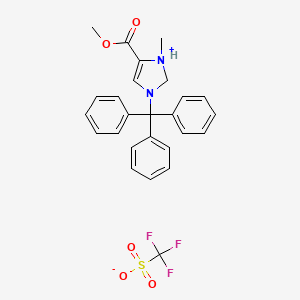![molecular formula C18H19N3OSi B14257307 {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol CAS No. 494846-80-9](/img/structure/B14257307.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is a complex organosilicon compound that features a silanol group attached to a phenyl ring, which is further substituted with a di(pyridin-2-yl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol typically involves the reaction of a silane precursor with a substituted phenylamine. One common method involves the use of dimethylchlorosilane and 4-(di(pyridin-2-yl)amino)phenylamine under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reagents are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its silanol group plays a crucial role in these interactions, providing a site for hydrogen bonding and coordination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silane
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanone
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)siloxane
Uniqueness
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is unique due to its silanol group, which imparts distinct chemical reactivity and stability. This differentiates it from similar compounds that lack the silanol functionality, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
494846-80-9 |
|---|---|
Molekularformel |
C18H19N3OSi |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[4-[hydroxy(dimethyl)silyl]phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H19N3OSi/c1-23(2,22)16-11-9-15(10-12-16)21(17-7-3-5-13-19-17)18-8-4-6-14-20-18/h3-14,22H,1-2H3 |
InChI-Schlüssel |
WYDRITXCOIIFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
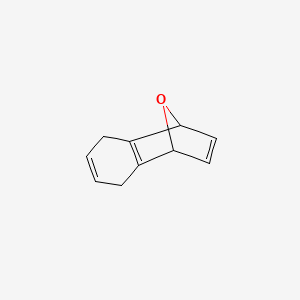
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
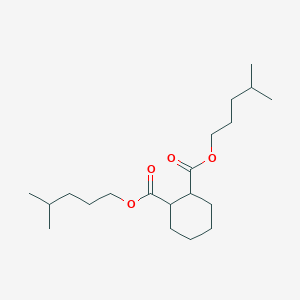

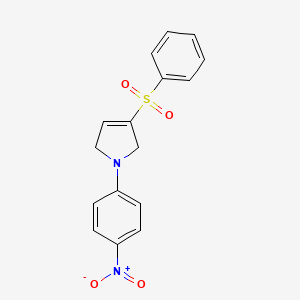

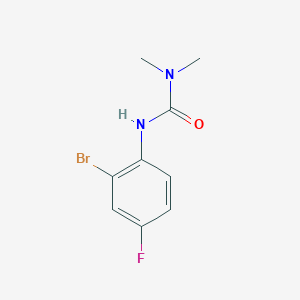
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

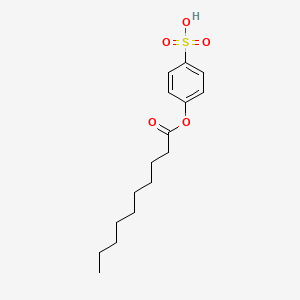
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)

